molecular formula C12H15BrO B1441299 2-Bromo-5-(3-methoxyphenyl)-1-pentene CAS No. 1143461-65-7

2-Bromo-5-(3-methoxyphenyl)-1-pentene

Cat. No.: B1441299
CAS No.: 1143461-65-7
M. Wt: 255.15 g/mol
InChI Key: GLANSEBPJHTHPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(3-methoxyphenyl)-1-pentene is a useful research compound. Its molecular formula is C12H15BrO and its molecular weight is 255.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

  • Brominated Trihalomethylenones Precursors : A study explored brominated precursors, such as those related to "2-Bromo-5-(3-methoxyphenyl)-1-pentene," for synthesizing pyrazoles and related heterocycles. These precursors are versatile in cyclocondensation reactions, leading to various heterocyclic compounds with potential applications in drug development and materials science (Martins et al., 2013).

  • Ionic Hydrogenation of α,β-Unsaturated Ketones : Research on the ionic hydrogenation of α,β-unsaturated ketones, related to the structure of "this compound," showcases how these reactions can produce saturated ketones. This process is crucial for the synthesis of complex molecules in organic chemistry (Koltunov et al., 2001).

  • Synthesis of Diversely Functionalized Compounds : A study described the synthesis of unsymmetrical mono-carbonyl curcuminoids, showcasing the breadth of chemical transformations possible with bromo-methoxyphenyl compounds. These synthetic methodologies contribute to the development of novel compounds with potential therapeutic applications (Khalid et al., 2020).

Applications in Materials Science

  • Liquid Crystal Components : The synthesis of (E)-3-[4-(Pent-4-en-1-yloxy)phenyl]acetic acid, a liquid crystal component, demonstrates the application of bromo-methoxyphenyl compounds in the field of materials science. The use of microwave-assisted flow reactors for this synthesis points to innovative manufacturing techniques for liquid crystal displays and other electronic devices (Egami et al., 2018).

Anticorrosive Properties

  • Corrosion Inhibition : The compound 4-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione was studied for its corrosion inhibition properties on mild steel. Such studies are crucial for developing protective coatings for industrial applications, showcasing another facet of the utility of bromo-methoxyphenyl compounds (Al-amiery et al., 2020).

Properties

IUPAC Name

1-(4-bromopent-4-enyl)-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c1-10(13)5-3-6-11-7-4-8-12(9-11)14-2/h4,7-9H,1,3,5-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLANSEBPJHTHPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCCC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601255139
Record name Benzene, 1-(4-bromo-4-penten-1-yl)-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601255139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1143461-65-7
Record name Benzene, 1-(4-bromo-4-penten-1-yl)-3-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1143461-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(4-bromo-4-penten-1-yl)-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601255139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-(3-methoxyphenyl)-1-pentene
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-(3-methoxyphenyl)-1-pentene
Reactant of Route 3
Reactant of Route 3
2-Bromo-5-(3-methoxyphenyl)-1-pentene
Reactant of Route 4
Reactant of Route 4
2-Bromo-5-(3-methoxyphenyl)-1-pentene
Reactant of Route 5
2-Bromo-5-(3-methoxyphenyl)-1-pentene
Reactant of Route 6
2-Bromo-5-(3-methoxyphenyl)-1-pentene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.